N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine
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Overview
Description
2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro group. The trifluoromethyl and sulfonyl groups are then introduced through electrophilic substitution reactions. The final step involves the formation of the acetic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl and sulfonyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzoic acid
Uniqueness
What sets 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID apart is the combination of its functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and reactions .
Properties
Molecular Formula |
C9H7F3N2O6S |
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Molecular Weight |
328.22 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetic acid |
InChI |
InChI=1S/C9H7F3N2O6S/c10-9(11,12)21(19,20)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16) |
InChI Key |
QEJMYQCKCUXUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(=O)O |
solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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